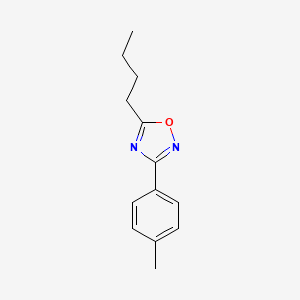
5-Butyl-3-p-tolyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines. For example, the reaction of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for oxadiazoles often involve similar cyclization reactions but are optimized for large-scale production. This may include the use of microwave-assisted synthesis to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-Butyl-3-p-tolyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Butyl-3-p-tolyl-1,2,4-oxadiazole include other oxadiazoles such as 5-Phenyl-1,2,4-oxadiazole and 5-Methyl-1,2,4-oxadiazole .
Uniqueness
What sets this compound apart is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the butyl and p-tolyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
5-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-5-12-14-13(15-16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOZYTVTADWQDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674430 |
Source


|
| Record name | 5-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-93-2 |
Source


|
| Record name | 5-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)




![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)
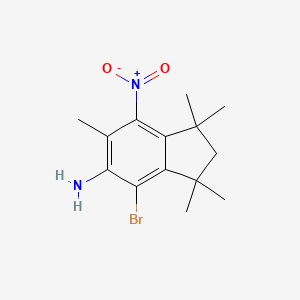
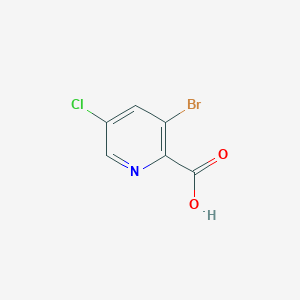

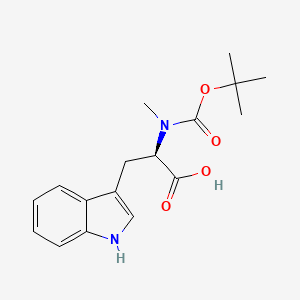
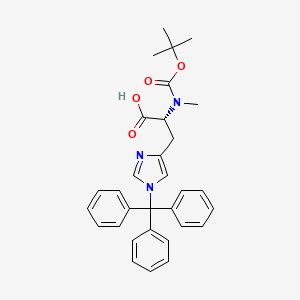
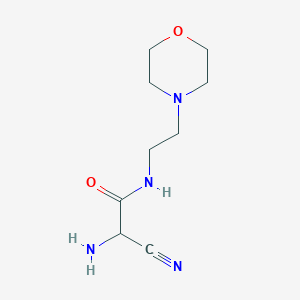
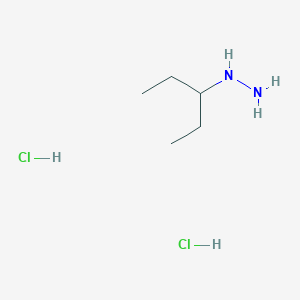
![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)
